(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cefdinir intermediate synthesis trityl protection strategy process yield optimization

Select the doubly trityl-protected cefdinir ester (CAS 69689-86-7) to lock (Z)-oxime stereochemistry and avoid anti-(E)-isomer contamination. Its di‑trityl architecture withstands acidic coupling, prevents competing acylation, and eliminates the diketene‑bromine route, reducing CAPEX and EHS burden. High lipophilicity (XLogP3=11.6) allows trituration or crystallization instead of column chromatography, cutting purification cost 20‑40% vs. mono‑trityl or acetyl‑protected analogs. Ideal for ICH Q7‑compliant cefdinir API manufacturing.

Molecular Formula C45H37N3O3S
Molecular Weight 699.9 g/mol
CAS No. 69689-86-7
Cat. No. B045284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester
CAS69689-86-7
Synonyms(Z)-α-[(Triphenylmethoxy)imino]-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid Ethyl Ester;  (αZ)-α-[(Triphenylmethoxy)imino]-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid Ethyl Ester
Molecular FormulaC45H37N3O3S
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
InChIKeyFKRLRAWKHDWOEM-BCUHICPISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS 69689-86-7) and Why Procurement Teams Should Care


(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS 69689-86-7), systematically named ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate, is a doubly trityl-protected thiazolylacetic acid ester that serves as a penultimate intermediate in the industrial synthesis of Cefdinir, a third-generation oral cephalosporin antibiotic [1]. The compound features two bulky triphenylmethyl (trityl) protecting groups—one on the 2-amino group of the thiazole ring and one on the hydroxyimino oxygen—which collectively confer distinct solubility, crystallinity, and stereochemical stability properties during the protected synthetic stage before final global deprotection yields the active pharmaceutical ingredient [2]. Its molecular formula is C₄₅H₃₇N₃O₃S with a molecular weight of 699.86 g/mol and a computed XLogP3 of 11.6, indicating high lipophilicity that impacts its handling and purification behavior relative to less-protected or acetyl-protected congeners [3].

Why Cefdinir Intermediate CAS 69689-86-7 Cannot Be Replaced by Unprotected, Acetyl-Protected, or Mono-Trityl Analogs Without Process Revalidation


The doubly trityl-protected architecture of this compound is not an arbitrary design choice; it is a functional necessity for high-yield cefdinir production. The trityl groups serve simultaneously as amino and oxime protecting groups that withstand the acidic coupling conditions required for acylation of the 7β-amino-3-vinyl-3-cephem nucleus, while ensuring retention of the thermodynamically labile (Z)-oxime configuration [1]. Earlier acetyl-protected intermediates suffer from inconsistent conversion and anti-isomer formation during acid chloride preparation, as documented in comparative process development studies [2]. Mono-trityl intermediates (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid) lack protection on the thiazole amino group, leading to competing acylation sites and reduced regioselectivity during the coupling step [3]. Simply substituting any of these analogs will alter reaction selectivity, depress overall yield, and introduce purification burdens that are not captured by catalog price comparisons alone.

Quantitative Head-to-Head Evidence: Where CAS 69689-86-7 Demonstrates Measurable Differentiation from Closest Competing Cefdinir Intermediates


Synthetic Yield of the Protected Intermediate: Di-Trityl vs. Mono-Trityl Acid Starting Materials

When (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid ethyl ester (CAS 64485-82-1) is treated with trityl chloride (2.5 equiv) in DMF with triethylamine at 50 °C for 72 h, the desired di-trityl product (Z)-ethyl-2-(2-(tritylamino)thiazol-4-yl)-2-(trityloxyimino)acetate is obtained in 85% isolated yield [1]. In contrast, the preparation of the mono-trityl acid (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid from the same unprotected precursor via selective O-tritylation followed by ester hydrolysis is reported to proceed with 75–80% overall yield across two steps, and the resulting mono-trityl acid requires additional activation (e.g., thioester or mixed anhydride formation) prior to coupling, incurring further yield loss [2]. The single-step, high-yielding di-tritylation to the ethyl ester thus offers a direct economic advantage in atom economy and operational simplicity.

Cefdinir intermediate synthesis trityl protection strategy process yield optimization thiazolylacetic acid derivatives

Overall Cefdinir Yield: Trityl-Based Route vs. Legacy Diketene/Acetyl Route

The prototypical US 4,559,334 route that constructs the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl side chain via 4-bromoacetoacetyl bromide (requiring diketene) and employs acetyl protection delivers cefdinir with an overall reported yield of 10–11% from 7-ACA [1]. The alternative trityl-based route described by González et al., in which the di-trityl protected ester (CAS 69689-86-7 precursor) is hydrolyzed to sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino)acetate and directly coupled to the cephem nucleus, achieves an overall yield of approximately 11.3% from 7-ACA but critically eliminates the use of hazardous diketene and bromine, and avoids chromatographic purification of intermediates [2]. Subsequent process optimizations building on the trityl-protected ester strategy have reported overall cefdinir yields exceeding 70% with HPLC purity ≥99% [3], whereas the acetyl-based route yields have remained constrained by side-product formation during acid chloride generation [1].

Cefdinir process chemistry overall yield comparison diketene avoidance trityl protecting group strategy

Stereochemical Integrity: (Z)-Oxime Configuration Retention in Di-Trityl vs. Acetyl-Protected Intermediates

The antibacterial activity of cefdinir depends absolutely on the (Z)-configuration of the hydroxyimino group; the (E)-isomer is microbiologically inactive. In the acetyl-protected intermediate route (Spanish Patent ES 2 013 828), preparation of (Z)-2-(2-amino-4-thiazolyl)-2-acetyloxyiminoacetyl chloride hydrochloride was found to produce inconsistent results with formation of the anti-(E)-isomer as a significant impurity, necessitating careful temperature control and chromatographic separation [1]. The di-trityl protected ester, by contrast, locks the oxime geometry through the steric bulk of the trityloxy group, and the (Z)-configuration is retained throughout subsequent hydrolysis to the sodium salt and coupling to the cephem nucleus without detectable (E)-isomer formation [2]. This stereochemical fidelity is critical because the (E)-isomer is not removed in the final detritylation step and would contaminate the API.

Z/E oxime isomerism stereochemical stability cefdinir side-chain geometry acetyl vs. trityl protection

Process Safety and Environmental Profile: Diketene-Free Route Enabled by the Di-Trityl Intermediate

The legacy cefdinir synthesis (US 4,559,334) requires 4-bromoacetoacetyl bromide, prepared by bromination of diketene—a highly toxic, lachrymatory, and flammable liquid (flash point 33 °C) classified as a potential occupational carcinogen [1]. The González trityl-based route that proceeds through (Z)-ethyl-2-(2-(tritylamino)thiazol-4-yl)-2-(trityloxyimino)acetate eliminates diketene entirely by constructing the thiazole ring via Hantzsch cyclization of ethyl acetoacetate with thiourea, followed by tritylation [2]. Indian Patent IN 198253 explicitly notes that diketene-dependent processes suffer from 'not so easily available raw materials' and 'low yielding steps' [1]. The trityl route additionally avoids the use of ethers for solvate isolation, which 'greatly enhances danger of fire hazard on a commercial scale' in earlier tritylated cefdinir isolation protocols [1].

diketene avoidance process safety green chemistry cefdinir manufacturing hazards

Physical Property Differentiation: Solubility and Chromatographic Behavior of Di-Trityl vs. Unprotected Ester

The presence of two trityl groups on the target compound dramatically alters its physicochemical profile relative to the unprotected ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (CAS 64485-82-1). The target compound has a computed XLogP3 of 11.6, a topological polar surface area of 101 Ų, and a molecular weight of 699.86 g/mol [1], compared with XLogP ~0.5–1.0, TPSA ~130 Ų, and MW 229.3 g/mol for the unprotected analog. This 11-order-of-magnitude logP differential renders the di-trityl compound readily extractable into organic solvents (ethyl acetate, dichloromethane) and amenable to normal-phase chromatographic monitoring, while the unprotected ester partitions predominantly into aqueous phases [2]. The high crystallinity of the di-trityl derivative facilitates purification by simple trituration or recrystallization rather than column chromatography, an important advantage at procurement scale where chromatographic purification represents a major cost driver [3].

lipophilicity chromatographic retention trityl protecting group solubility profile

When to Prioritize Procuring (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS 69689-86-7) Over Alternative Cefdinir Intermediates


Scenario 1: cGMP Cefdinir API Manufacturing Requiring High (Z)-Isomer Purity and Process Robustness

For manufacturers producing cefdinir active pharmaceutical ingredient under ICH Q7 and pharmacopoeial monographs (USP, EP, JP), the di-trityl protected ester is the intermediate of choice because it guarantees retention of the (Z)-oxime stereochemistry throughout the synthesis, eliminating the risk of anti-(E)-isomer contamination that plagues acetyl-protected acid chloride routes [1]. The stereochemical fidelity of the trityloxyimino group means that the final deprotection step yields cefdinir meeting the (Z)-isomer specification without requiring isomer-selective crystallization or preparative HPLC, which are both yield-eroding and cost-prohibitive at commercial scale [2].

Scenario 2: Process Development and Scale-Up Where Diketene Use Is Prohibited or Undesirable

Organizations operating under stringent EHS (Environmental, Health, and Safety) policies—particularly in jurisdictions where diketene is classified as a substance of very high concern—should preferentially procure the di-trityl protected ester because it is the gateway intermediate for the diketene-free cefdinir synthetic route [1]. The elimination of diketene and bromine from the process stream removes the need for dedicated scrubber systems, explosion-proof equipment, and carcinogen monitoring programs, yielding a quantifiable reduction in capital expenditure and operational risk compared with the US 4,559,334 legacy route [2].

Scenario 3: Multi-Kilogram Procurement Where Chromatography-Free Purification Drives Cost Efficiency

At procurement scales exceeding 1 kg, the cost contribution of chromatographic purification becomes dominant. The high crystallinity and extreme lipophilicity (XLogP3 = 11.6) of the di-trityl ester enable purification by simple crystallization or trituration, avoiding the silica gel, solvent, and labor costs of column chromatography [1]. In contrast, the unprotected or mono-trityl analogs partition significantly into aqueous phases and require either multiple extraction cycles or chromatographic polishing, adding 20–40% to the purification cost per kilogram [2]. Procurement teams evaluating total landed cost should therefore weigh the higher catalog price of the di-trityl compound against the avoided downstream purification expense.

Scenario 4: Analytical Reference Standard and Impurity Profiling for Cefdinir Drug Substance

The di-trityl protected ester (CAS 69689-86-7) is also a critical reference material for process analytical technology (PAT) applications in cefdinir manufacturing. Its distinct chromatographic retention time relative to process-related impurities (including the mono-trityl derivative, the (E)-isomer, and detritylated byproducts) makes it an indispensable marker for in-process control by HPLC [1]. Quality control laboratories should procure a certified reference standard of this compound to validate analytical methods for residual tritylated intermediates in cefdinir API, as required by ICH Q3A guidelines on impurity reporting thresholds [2].

Quote Request

Request a Quote for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.